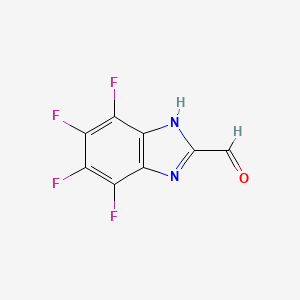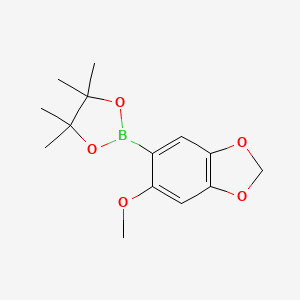
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C12H15BF2O3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with two fluorine atoms and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluorophenol with pinacolborane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form the corresponding borane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,4-difluoro-2-oxophenylboronic acid pinacol ester.
Reduction: Formation of 3,4-difluoro-2-hydroxyphenylborane.
Substitution: Formation of various substituted phenylboronic acid pinacol esters depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acid derivatives are known for their ability to inhibit proteases and other enzymes, making them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .
作用機序
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a boronate complex with a palladium catalyst. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and proteins through the boronic acid moiety .
類似化合物との比較
- Phenylboronic acid pinacol ester
- 3,4-Difluorophenylboronic acid
- 2-Hydroxyphenylboronic acid pinacol ester
Comparison: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of substituents enhances its reactivity and specificity in chemical reactions compared to other similar compounds. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the hydroxyl group provides additional sites for chemical modification .
特性
IUPAC Name |
2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLMATJLRMWZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)









![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)



